N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide
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Description
N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a useful research compound. Its molecular formula is C19H15FN6OS and its molecular weight is 394.43. The purity is usually 95%.
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Biological Activity
N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a synthetic compound that belongs to the class of triazole-thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has demonstrated that triazole derivatives exhibit significant anticancer properties. A study evaluating various 1,2,3-triazole derivatives found that compounds with thiadiazole rings showed moderate to potent activity against cancer cell lines. For instance:
Compound | Cancer Type | Cell Line | Log GI50 |
---|---|---|---|
25 | Colon | KM12 | -5.43 |
25 | Melanoma | SK-MEL-5 | -5.55 |
25 | Breast | MDA-MB-468 | -5.70 |
The presence of both triazole and thiadiazole moieties was essential for enhancing the anticancer activity against various tumor cell lines .
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related thiadiazole derivatives have shown promising results against various bacterial strains. For example:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
8 | Staphylococcus aureus | Low concentration |
8 | Escherichia coli | Moderate effectiveness |
These findings indicate that derivatives containing thiadiazole structures can disrupt microbial cell membranes, leading to antimicrobial effects .
3. Anti-inflammatory Activity
Thiadiazole compounds have also been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .
Case Studies
Several studies have evaluated the biological activity of related compounds within the same structural class:
Case Study 1: Anticancer Screening
A comprehensive screening of triazole derivatives by the National Cancer Institute (NCI) revealed that certain compounds demonstrated significant cytotoxicity across a range of cancer cell lines. The study highlighted that compounds with both triazole and thiadiazole rings were particularly effective against melanoma and breast cancer cell lines .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, several thiadiazole derivatives were tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could effectively inhibit bacterial growth at low concentrations .
Properties
IUPAC Name |
N-[3-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c1-11-6-3-4-9-15(11)18(27)22-19-21-17(24-28-19)16-12(2)26(25-23-16)14-8-5-7-13(20)10-14/h3-10H,1-2H3,(H,21,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEQUXJDKOKFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.